Zankiren hydrochloride is classified as a renin inhibitor. Renin inhibitors are a class of medications that target the renin-angiotensin system, which plays a crucial role in blood pressure regulation. The chemical structure of zankiren hydrochloride is characterized by its unique molecular configuration, which allows it to bind effectively to the active site of renin, thereby inhibiting its function.
The synthesis of zankiren hydrochloride involves several chemical reactions that typically include the use of specific precursors and reagents. The most common methods for synthesizing zankiren hydrochloride include:
The synthesis process has been validated using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the integrity and purity of zankiren hydrochloride.
The molecular formula for zankiren hydrochloride is with a molecular weight of approximately 288.77 g/mol. The compound features several functional groups, including an amine and a carboxylic acid, contributing to its biological activity.
Zankiren hydrochloride undergoes various chemical reactions when interacting with biological systems:
The mechanism of action for zankiren hydrochloride primarily involves:
Clinical studies have confirmed these mechanisms through controlled trials measuring changes in blood pressure and plasma hormone levels following zankiren administration.
Zankiren hydrochloride exhibits several notable physical and chemical properties:
Analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR) have been employed to characterize functional groups present in zankiren hydrochloride .
Zankiren hydrochloride has several applications in scientific research and clinical practice:
Zankiren hydrochloride is a peptidomimetic renin inhibitor with the systematic name (αS)-N-[(1S,2R,3S)-1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl]-α-[[(2S)-2-[[(4-methyl-1-piperazinyl)sulfonyl]methyl]-1-oxo-3-phenylpropyl]amino]-4-thiazolepropanamide monohydrochloride. Its molecular formula is C₃₅H₅₅N₅O₆S₂·HCl, corresponding to a molecular weight of 742.432 g/mol [5]. The compound features five stereogenic centers, each with defined absolute configurations:
The stereochemical arrangement is critical for binding to the renin active site, as confirmed by the InChIKey KNHOFQRNQBONFF-RWGZXCQOSA-N [5]. The hydrochloride salt form enhances crystallinity and stability, with the protonated piperazinyl group facilitating ionic interactions in biological environments.
Table 1: Atomic Composition of Zankiren Hydrochloride
Element | Carbon | Hydrogen | Nitrogen | Oxygen | Sulfur | Chlorine | |
---|---|---|---|---|---|---|---|
Count | 35 | 56 | 5 | 6 | 2 | 1 | |
% Mass | 59.55 | 7.85 | 9.92 | 13.60 | 9.08 | 4.78 | [4] [1] |
Zankiren hydrochloride exists as a white to off-white crystalline powder with a calculated density of 1.27 g/cm³ [4] [6]. Its solubility profile is characterized by:
Stability assessments indicate the compound remains intact for >2 years when stored at -20°C in desiccated, light-protected conditions. However, it is susceptible to hydrolysis under prolonged exposure to acidic/alkaline conditions due to its amide and sulfonamide bonds. The experimental logP (octanol/water partition coefficient) is approximately 2.8, reflecting moderate hydrophobicity [4] [6]. This property facilitates membrane permeability but necessitates formulation aids (e.g., cyclodextrins) for in vivo delivery.
Table 2: Physicochemical Properties of Zankiren Hydrochloride
Property | Value | Conditions | |
---|---|---|---|
Appearance | White crystalline powder | Visual inspection | |
Solubility in DMSO | >50 mg/mL | 25°C | |
Aqueous Solubility | <0.1 mg/mL | pH 7.0, 25°C | |
Storage Stability | >2 years | -20°C, desiccated | |
logP | 2.8 (predicted) | Experimental (octanol/water) | [4] [6] |
The synthesis of zankiren hydrochloride employs asymmetric hydrogenation and ring-closing metathesis (RCM) to establish its stereocenters, as detailed in patent CN101679178A [2]. A convergent strategy links three key fragments:
The final coupling involves sequential amide bond formation:
Critical impurities include des-sulfonamide analogues (from incomplete substitution) and diastereomers (from epimerization during coupling). Purification uses antisolvent crystallization (heptane/ethyl acetate) and silica gel chromatography [2] [3].
Table 3: Key Intermediates in Zankiren Hydrochloride Synthesis
Intermediate | Structure Role | Synthetic Method | |
---|---|---|---|
(S)-4-Thiazolepropanoic acid | Core scaffold | Ring-closing metathesis (RCM) | |
(1S,2R,3S)-1-(Cyclohexylmethyl)-2,3-dihydroxy-5-methylhexylamine | Chiral backbone | Asymmetric dihydroxylation | |
(S)-2-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)-3-phenylpropanoic acid | Sulfonamide side chain | Nucleophilic substitution | [2] [4] |
Structural confirmation of zankiren hydrochloride relies on spectroscopic and chromatographic methods:
Standardized chemical identifiers ensure reproducibility:
O=C(N[C@@H](CC1CCCCC1)[C@@H](O)[C@@H](O)CC(C)C)[C@@H](NC([C@@H](CS(=O)(N2CCN(C)CC2)=O)CC3=CC=CC=C3)=O)CC4=CSC=N4.Cl
[5] InChI=1S/C35H55N5O6S2.ClH/c1-25(2)18-32(41)33(42)30(20-27-12-8-5-9-13-27)37-35(44)31(21-29-22-47-24-36-29)38-34(43)28(19-26-10-6-4-7-11-26)23-48(45,46)40-16-14-39(3)15-17-40;/h4,6-7,10-11,22,24-25,27-28,30-33,41-42H,5,8-9,12-21,23H2,1-3H3,(H,37,44)(H,38,43);1H/t28-,30+,31+,32+,33-;/m1./s1
[5] Table 4: Standard Chemical Representations of Zankiren Hydrochloride
Representation | Value | |
---|---|---|
SMILES | O=C(N[C@@H](CC1CCCCC1)[C@@H](O)[C@@H](O)CC(C)C)[C@@H](NC([C@@H](CS(=O)(N2CCN(C)CC2)=O)CC3=CC=CC=C3)=O)CC4=CSC=N4.Cl | |
InChI | InChI=1S/C35H55N5O6S2.ClH/c1-25(2)18-32(41)33(42)30(20-27-12-8-5-9-13-27)37-35(44)31(21-29-22-47-24-36-29)38-34(43)28(19-26-10-6-4-7-11-26)23-48(45,46)40-16-14-39(3)15-17-40;/h4,6-7,10-11,22,24-25,27-28,30-33,41-42H,5,8-9,12-21,23H2,1-3H3,(H,37,44)(H,38,43);1H/t28-,30+,31+,32+,33-;/m1./s1 | |
InChIKey | KNHOFQRNQBONFF-RWGZXCQOSA-N | [5] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1